molecular formula C15H25NO4 B6297503 tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 1823228-34-7

tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate

Cat. No.: B6297503
CAS No.: 1823228-34-7
M. Wt: 283.36 g/mol
InChI Key: GBWKAWQBCUMBKJ-UHFFFAOYSA-N
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Description

Tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate: is a complex organic compound that belongs to the class of bicyclic amines This compound features a bicyclic structure with an azabicyclo[321]octane core, a methoxy group, and a tert-butyl ester group

Synthetic Routes and Reaction Conditions:

  • Classical Organic Synthesis: The compound can be synthesized through a multi-step organic synthesis process starting from simpler precursors. Key steps include the formation of the bicyclic core, introduction of the methoxy group, and esterification with tert-butyl.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically involving the conversion of the methoxy group to a more oxidized state.

  • Reduction: Reduction reactions may target the ester group, converting it to an alcohol.

  • Substitution: Substitution reactions can occur at various positions on the bicyclic core, introducing different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of the methoxy group.

  • Reduction Products: Alcohols derived from the ester group.

  • Substitution Products: Derivatives with different functional groups attached to the bicyclic core.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: Medicine: The compound may be explored for its pharmacological properties, including potential therapeutic uses. Industry: It can be utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical reactions. The exact pathways involved would depend on the context of its use.

Comparison with Similar Compounds

  • Tert-Butyl 3-(2-methoxy-2-oxo-ethyl)piperazine-1-carboxylate: This compound has a similar structure but features a piperazine ring instead of the azabicyclo[3.2.1]octane core.

  • Indole Derivatives: These compounds share the methoxy-oxo functionality but have different core structures.

Uniqueness: The unique bicyclic structure of tert-Butyl 3-(2-methoxy-2-oxo-ethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate sets it apart from other similar compounds, providing distinct chemical and biological properties.

Properties

IUPAC Name

tert-butyl 3-(2-methoxy-2-oxoethyl)-8-azabicyclo[3.2.1]octane-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO4/c1-15(2,3)20-14(18)16-11-5-6-12(16)8-10(7-11)9-13(17)19-4/h10-12H,5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBWKAWQBCUMBKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1CC(C2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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